molecular formula C9H7F3O B133978 4'-(Trifluoromethyl)acetophenone CAS No. 709-63-7

4'-(Trifluoromethyl)acetophenone

Cat. No.: B133978
CAS No.: 709-63-7
M. Wt: 188.15 g/mol
InChI Key: HHAISVSEJFEWBZ-UHFFFAOYSA-N
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Description

4'-(Trifluoromethyl)acetophenone (CAS: 98%, as per ) is a substituted acetophenone derivative with the molecular formula C₉H₇F₃O. It features a trifluoromethyl (-CF₃) group at the para position of the acetophenone core. The -CF₃ group is a strong electron-withdrawing substituent, significantly altering the compound’s electronic and steric properties compared to unsubstituted acetophenone.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone
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InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HHAISVSEJFEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
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DSSTOX Substance ID

DTXSID80221130
Record name 1-(4-(Trifluoromethyl)phenyl)ethan-1-one
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Molecular Weight

188.15 g/mol
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CAS No.

709-63-7
Record name 4-(Trifluoromethyl)acetophenone
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Record name 1-(4-(Trifluoromethyl)phenyl)ethanone
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Record name 1-(4-(Trifluoromethyl)phenyl)ethan-1-one
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Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-one
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Record name 1-[4-(Trifluoromethyl)phenyl]ethanone
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Preparation Methods

Reaction Mechanism and Conditions

This method exploits lithium-halogen exchange to generate a reactive intermediate for acetyl group introduction. In a representative procedure:

  • Lithiation : Chlorocyclohexane (0.35 mol) is added to lithium particles (0.68 mol) in tetrahydrofuran (THF) at −55°C, forming a cyclohexyllithium intermediate.

  • Transmetalation : 4-Bromotrifluorotoluene (0.170 mol) and acetonitrile (0.170 mol) are introduced, facilitating halogen exchange and subsequent acetylation.

  • Workup : The reaction is warmed to room temperature, quenched with water, and purified via distillation to yield this compound (81% yield).

Key Parameters:

  • Temperature control (−55°C to −50°C) minimizes side reactions.

  • THF acts as a polar aprotic solvent, stabilizing the lithium intermediate.

  • Distillation achieves >98% purity.

Advantages and Limitations

  • Advantages : High yield, minimal byproducts, and compatibility with large-scale production.

  • Limitations : Requires cryogenic conditions and hazardous lithium handling.

Diazotization and Oxime Hydrolysis

Adapted Process for Para-Substitution

While originally developed for 3'-(trifluoromethyl)acetophenone, this method is adaptable to the 4'-isomer by substituting 4-aminobenzotrifluoride as the starting material.

Stages:

  • Diazotization : 4-Aminobenzotrifluoride reacts with sodium nitrite (NaNO₂) in H₂SO₄ at 0–2°C to form a diazonium salt.

  • Coupling : The diazo solution is coupled with acetaldoxime in a stepwise pH-controlled process (pH 2–3.5), forming this compound oxime.

  • Hydrolysis : Oxime treatment with 30% HCl at 90–95°C for 5–6 hours yields the target ketone.

Optimization Insights:

  • Lot-wise addition of acetaldoxime improves coupling efficiency.

  • Hydrolysis at elevated temperatures accelerates imine-to-ketone conversion.

Yield and Purity

  • Yield : 70–86% after distillation.

  • Purity : 99–99.9% via GC analysis.

Nucleophilic Aromatic Substitution

Displacement of Fluorine

A method analogous to 4'-methyl-3'-(trifluoromethyl)acetophenone synthesis can be modified for the 4'-trifluoromethyl derivative:

  • Base Activation : Potassium tert-butoxide in dimethyl sulfoxide (DMSO) generates a strong nucleophile from diethyl malonate.

  • Substitution : Reaction with 4-fluoroacetophenone derivatives displaces fluorine, introducing the acetyl group.

  • Decarboxylation : Acidic hydrolysis removes the malonate moiety, yielding the ketone.

Critical Factors:

  • DMSO enhances nucleophilicity via coordination with potassium.

  • Temperature gradients (0°C → 60°C) prevent premature side reactions.

Industrial Production and Scalability

Continuous-Flow Reactors

Industrial synthesis prioritizes efficiency through:

  • Continuous-Flow Systems : Enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

  • Distillation Towers : Multi-stage distillation achieves pharmaceutical-grade purity (>99.5%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Temperature RangeScalability
Lithium-Halogen Exchange8198−55°C to RTHigh
Diazotization-Hydrolysis70–8699–99.90–95°CModerate
Nucleophilic Substitution77N/A0–60°CLow

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4’-(trifluoromethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4’-(Trifluoromethyl)benzoic acid.

    Reduction: 4’-(Trifluoromethyl)phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

The compound has been investigated for its potential therapeutic applications due to its biological activity.

Anticancer Activity

Research indicates that 4'-(trifluoromethyl)acetophenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in human cancer cells by activating specific signaling pathways. In vitro assays have demonstrated moderate cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa>100Apoptosis induction
CisplatinHeLa5DNA cross-linking

Antimicrobial Activity

The trifluoromethyl group is often associated with enhanced antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects similar to other fluorinated compounds, potentially targeting bacterial cell membranes or metabolic processes .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Building Block for Complex Molecules

The compound is utilized as a building block for synthesizing complex organic molecules, including enzyme inhibitors and probes for studying biological pathways. Its ability to modulate biological functions makes it a candidate for developing new anti-inflammatory drugs and selective enzyme inhibitors for therapeutic use against metabolic disorders and cancers .

Industrial Applications

In addition to its research applications, this compound is employed in the production of agrochemicals and specialty chemicals.

Agrochemical Development

The compound's unique properties make it suitable for developing novel agrochemicals that can enhance crop protection and yield .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Enzyme Inhibition Studies: Research demonstrated that derivatives of acetophenone with trifluoromethyl substitutions effectively inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation rates in cultured cancer cells .
  • Cytotoxicity Assays: In vitro assays on various human cell lines revealed moderate cytotoxicity for this compound, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)acetophenone is largely dependent on its chemical reactivity. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the carbonyl group and the aromatic ring. This makes the compound a versatile intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Electronic Effects and Reactivity

Compound Substituent Electronic Nature Key Reactivity Observations Reference
This compound -CF₃ Strong electron-withdrawing Higher enantioselectivity (63.7% ee for (R)-alcohol in biocatalysis) due to enhanced electrophilicity of the ketone .
4'-Trifluoromethoxyacetophenone -OCF₃ Moderate electron-withdrawing Lower reaction yields in chalcone synthesis (vs. -CF₃), attributed to reduced electron withdrawal .
4'-Fluoroacetophenone -F Electron-withdrawing Moderate yields (32–68%) in 1,5-diketone synthesis; less steric hindrance than -CF₃ .
4'-Methylacetophenone -CH₃ Electron-donating Used in lignin-derived octane booster production; higher electron density favors hydrogenation .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C)
This compound 202.15 Not reported Not reported
4'-Methoxy-2,2,2-trifluoroacetophenone 204.15 Not reported Not reported
3',4'-Difluoroacetophenone 156.13 Not reported Not reported
4'-Methylacetophenone 134.18 226–228 22–24

Note: Limited thermal data for trifluoromethyl derivatives highlight a research gap. The -CF₃ group likely increases polarity and boiling points compared to -CH₃ or -OCH₃ analogs.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (-CF₃, -F, -Cl) : Increase ketone electrophilicity, accelerating nucleophilic additions but may introduce steric hindrance.
  • Electron-Donating Groups (-CH₃, -OCH₃) : Reduce ketone reactivity but improve stability in hydrogenation reactions .

Biological Activity

4'-(Trifluoromethyl)acetophenone, with the chemical formula C₉H₇F₃O and CAS number 709-63-7, is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and potential applications based on recent research findings.

This compound is characterized by its trifluoromethyl group, which enhances its chemical reactivity and biological activity. The compound has a molecular weight of 188.15 g/mol, a melting point of 29-35 °C, and a boiling point of 83-85 °C at 9 mmHg .

The synthesis of this compound can be achieved through various methods, including:

  • Friedel-Crafts Acylation : This traditional method involves the acylation of an aromatic compound using acyl chlorides in the presence of a Lewis acid catalyst.
  • Palladium-Catalyzed Cross-Coupling Reactions : These reactions allow for the introduction of the acetyl group onto a fluorinated aromatic ring bearing a trifluoromethyl group .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits selective antimicrobial properties. It has been noted for its effectiveness against various strains of bacteria and fungi. For example, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, highlighting its potential as an antimycobacterial agent .

Anticancer Properties

The compound's anticancer activity has also been investigated. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC50 values for these compounds vary, with some exhibiting significant cytotoxicity at low concentrations. For instance, one derivative showed an IC50 value of 0.0517 μM against A549 lung cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various acetophenone derivatives found that this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of several fluorinated acetophenones, this compound displayed enhanced activity compared to non-fluorinated analogs. The study utilized MTT assays to measure cell viability across different concentrations, confirming the compound's potential as a lead structure for anticancer drug development .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival. Specifically, it was found to modulate the PI3K/Akt pathway, which is critical in cancer biology .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
3'-Fluoro-4'-(trifluoromethyl)acetophenoneC₉H₆F₄ODifferent substitution pattern; enhanced reactivity
4-FluoroacetophenoneC₈H₇FOLacks trifluoromethyl group; less lipophilic
2',4'-DifluoroacetophenoneC₈H₆F₂OContains two fluorine atoms; different reactivity
4-TrifluoromethylacetophenoneC₉H₇F₃OContains only one fluorine at para position

The presence of the trifluoromethyl group significantly alters the biological activity and chemical properties of these compounds, making them valuable in medicinal chemistry .

Q & A

Basic Research Questions

Q. How can the synthesis of 4'-(Trifluoromethyl)acetophenone be optimized for high yield and purity?

  • Methodology : Synthesis optimization involves controlling reaction parameters such as pH, temperature, and catalyst selection. For example, analogous trifluoromethylated acetophenones are synthesized using copper sulfate as a catalyst under mildly acidic conditions (pH 3–6, optimal at pH 4) to enhance regioselectivity . Post-synthesis purification often employs steam distillation to remove volatile byproducts, followed by solvent extraction (e.g., benzene) and reduced-pressure rectification for final isolation . For derivatives like chalcones, Claisen-Schmidt condensation with substituted benzaldehydes is performed in ethanol under reflux, monitored by TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FTIR : Identify the trifluoromethyl (C-F stretching at 1100–1200 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) groups .
  • NMR : 1^1H NMR shows the acetophenone methyl group as a singlet (~2.6 ppm), while 19^{19}F NMR confirms the trifluoromethyl group at ~-60 to -70 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.14 for [M]⁺) and fragmentation patterns validate the structure .

Q. How does the trifluoromethyl group influence the compound's electronic properties?

  • Methodology : Computational studies (DFT calculations) compare this compound with acetophenone. The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, lowering the HOMO energy (-8.2 eV vs. -7.5 eV for acetophenone) and increasing electrophilicity. This enhances reactivity in nucleophilic substitutions and stabilizes intermediates in catalytic cycles .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. For α-bromination, pyridine hydrobromide perbromide selectively targets the carbonyl-adjacent position due to resonance stabilization of the intermediate enol . In contrast, electrophilic aromatic substitution (e.g., nitration) favors the para position relative to the CF₃ group, as shown by >90% para-product yield in HNO₃/H₂SO₄ systems . Competing pathways require optimization of directing groups or protective strategies.

Q. How is this compound applied in asymmetric synthesis and biocatalysis?

  • Methodology : The compound serves as a substrate for biocatalytic reductions. For example, Leifsonia xyli HS0904 asymmetrically reduces 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(CF₃)phenyl]ethanol with >99% enantiomeric excess (ee) . Reaction conditions (pH 7.0, 30°C, glucose co-substrate) and enzyme kinetics (Km = 0.8 mM, Vmax = 12 μmol/min/mg) are critical for scalability .

Q. What computational approaches model the interactions of this compound in drug design?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets. For example, chalcone derivatives of this compound show strong interactions with α-glucosidase (binding energy: -9.2 kcal/mol) via hydrogen bonding with Asp349 and hydrophobic contacts with Trp690 . QSAR models using Hammett constants (σ = 0.54 for CF₃) predict bioactivity trends .

Key Research Findings

  • Synthetic Yield Optimization : pH 4 increases yield to 85% in copper-catalyzed reactions .
  • Biocatalytic Efficiency : Leifsonia xyli achieves 92% conversion in 24 hours .
  • Regioselectivity : Para-substitution dominates (90%) in nitration reactions .

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